2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)acetamide
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Overview
Description
2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring, a chloro group, and an acetamide moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene derivative
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The chloro group can be reduced to form an amine.
Substitution: : The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Amines.
Substitution: : Amides or esters.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It has potential as a lead compound in drug discovery, particularly for diseases involving thiophene-based structures.
Industry: : It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the thiophene ring and the chloro group. Similar compounds might include other thiophene derivatives or acetamide-based molecules, but the exact substituents and functional groups would differ, leading to variations in reactivity and application.
List of Similar Compounds
2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetamide
2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylacetamide
2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(3-methylphenyl)acetamide
Properties
IUPAC Name |
2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S/c1-10-2-4-11(5-3-10)15(13(16)8-14)12-6-7-19(17,18)9-12/h2-7,12H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSGIOBCCHCOBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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